3',4'-Dichloro-2,2-dimethylbutyrophenone
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Overview
Description
3’,4’-Dichloro-2,2-dimethylbutyrophenone: is a chemical compound with the molecular formula C12H14Cl2O and a molecular weight of 245.15 g/mol . It is a member of the phenone class of compounds and is characterized by the presence of two chlorine atoms and two methyl groups attached to a butyrophenone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-2,2-dimethylbutyrophenone typically involves the chlorination of 2,2-dimethylbutyrophenone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3’ and 4’ positions. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dichloro-2,2-dimethylbutyrophenone may involve large-scale chlorination reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully monitored to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-2,2-dimethylbutyrophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
3’,4’-Dichloro-2,2-dimethylbutyrophenone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-2,2-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3’,4’-Dichloro-2,2-dimethylbutyrophenone is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the butyrophenone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2,2-dimethylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRKBQKCRJZYAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642457 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-98-5 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-2,2-dimethylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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